Jnj dgat2-A -

Jnj dgat2-A

Catalog Number: EVT-10920119
CAS Number:
Molecular Formula: C24H16BrFN4O2S
Molecular Weight: 523.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JNJ-DGAT2-A, also known by its chemical name 3-bromo-4-[2-fluoro-4-({4-oxo-2-[(2-pyridin-2-ylethyl)amino]1,3-thiazol-5(4H)-ylidene}methyl)phenoxy]benzonitrile, is a selective inhibitor of the enzyme diacylglycerol acyltransferase 2 (DGAT2). This compound was developed by Janssen Research and Development and is recognized for its significant role in triglyceride synthesis. The compound exhibits a high selectivity for DGAT2 over other related enzymes, particularly DGAT1 and monoacylglycerol acyltransferase 2 (MGAT2), making it a valuable tool in metabolic research and potential therapeutic applications .

Source and Classification

JNJ-DGAT2-A is classified as a small molecule inhibitor specifically targeting DGAT2, an integral membrane protein involved in the final step of triacylglycerol synthesis. This enzyme catalyzes the conversion of diacylglycerol and fatty acyl-CoA into triacylglycerol, thus playing a crucial role in lipid metabolism. The compound's CAS number is 1962931-71-0, and it has a molecular weight of 523.39 g/mol .

Synthesis Analysis

Methods

The synthesis of JNJ-DGAT2-A involves several chemical reactions that incorporate various functional groups to achieve the desired inhibitory properties. While specific synthetic routes are proprietary, the general approach includes:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates that contain the thiazole and phenoxy groups.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions to form the final product, ensuring that the bromine and fluorine substituents are correctly positioned.
  3. Purification: The final compound is purified using techniques such as chromatography to ensure high purity for biological assays .

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and selectivity for the target compound.

Molecular Structure Analysis

Structure

The molecular structure of JNJ-DGAT2-A can be characterized by its complex arrangement of aromatic rings, halogen substituents (bromine and fluorine), and a thiazole moiety. The presence of these functional groups contributes to its binding affinity for DGAT2.

Data

Key structural data include:

  • IUPAC Name: 3-bromo-4-[2-fluoro-4-({4-oxo-2-[(2-pyridin-2-ylethyl)amino]1,3-thiazol-5(4H)-ylidene}methyl)phenoxy]benzonitrile
  • Molecular Weight: 523.39 g/mol
  • CAS Number: 1962931-71-0 .
Chemical Reactions Analysis

Reactions

JNJ-DGAT2-A primarily functions as an inhibitor by binding to DGAT2 and preventing its catalytic activity. The inhibition mechanism involves competitive binding at the active site where diacylglycerol and fatty acyl-CoA would typically interact.

Technical Details

In vitro assays have demonstrated that JNJ-DGAT2-A has an inhibitory concentration (IC50) of approximately 140 nM against DGAT2, indicating its potency as an inhibitor. The compound shows greater than 70-fold selectivity for DGAT2 over DGAT1, which highlights its potential for targeted therapeutic applications without affecting other lipid metabolic pathways .

Mechanism of Action

The mechanism of action for JNJ-DGAT2-A involves the following steps:

  1. Binding: The compound binds to the active site of DGAT2.
  2. Inhibition of Catalysis: By occupying this site, JNJ-DGAT2-A prevents the conversion of diacylglycerol and fatty acyl-CoA into triacylglycerol.
  3. Impact on Lipid Metabolism: This inhibition leads to alterations in lipid metabolism pathways, potentially reducing triglyceride levels in various tissues .
Physical and Chemical Properties Analysis

Physical Properties

JNJ-DGAT2-A is characterized by:

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Contains reactive functional groups that may participate in further chemical reactions if not properly handled .
Applications

JNJ-DGAT2-A has several scientific uses, including:

  1. Metabolic Research: As a selective inhibitor of DGAT2, it is used to study lipid metabolism and the role of triglycerides in metabolic diseases.
  2. Therapeutic Potential: There is interest in its potential application for treating conditions associated with dyslipidemia or obesity by modulating triglyceride synthesis.
  3. Biochemical Assays: It serves as a valuable tool in biochemical assays aimed at understanding the function and regulation of diacylglycerol acyltransferases .
Biochemical Mechanisms of DGAT2 Inhibition

Enzymatic Selectivity and Inhibition Kinetics of JNJ-DGAT2-A

JNJ-DGAT2-A (chemical name: 3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5(4H)-ylidene]methyl]phenoxy]benzonitrile) is a potent and selective inhibitor of diacylglycerol acyltransferase 2. It exhibits an half-maximal inhibitory concentration (IC₅₀) of 140 nM against human diacylglycerol acyltransferase 2 in recombinant enzyme assays using membranes from Sf9 insect cells expressing human diacylglycerol acyltransferase 2 [1] [2]. This inhibitory potency is observed under standardized conditions containing 25 μM oleoyl-CoA and 25 μM 1,2-dicapryl-sn-glycerol as substrates [8].

Kinetic profiling reveals that JNJ-DGAT2-A achieves >70-fold selectivity for diacylglycerol acyltransferase 2 over diacylglycerol acyltransferase 1 and monoacylglycerol acyltransferase 2, as confirmed through parallel enzymatic screening assays [1] [9]. In cellular models, JNJ-DGAT2-A (5 μM) inhibits approximately 99% of recombinant diacylglycerol acyltransferase 2 activity and significantly suppresses diacylglycerol acyltransferase activity in HepG2 hepatoma cell lysates [2].

Dose-response studies in HepG2 cells demonstrate concentration-dependent inhibition of triglyceride synthesis. When using ¹³C₃-D₅-glycerol as a substrate, JNJ-DGAT2-A inhibits the generation of specific triglyceride species with IC₅₀ values of:

  • 0.66 μM for triglyceride (50:2)
  • 0.85 μM for triglyceride (52:2)
  • 0.99 μM for triglyceride (54:3) [2]

Table 1: Inhibition Kinetics of JNJ-DGAT2-A in Cellular Models

SubstrateTriglyceride SpeciesIC₅₀ (μM)Biological System
¹³C₃-D₅-glycerolTriglyceride (50:2)0.66HepG2 cells
¹³C₃-D₅-glycerolTriglyceride (52:2)0.85HepG2 cells
¹³C₃-D₅-glycerolTriglyceride (54:3)0.99HepG2 cells
Oleoyl-CoA/DAG*Triglyceride synthesis0.14Sf9 cell membranes

DAG: diacylglycerol [2] [8]

Structural Basis of Diacylglycerol Acyltransferase 2 Isoform Specificity

The molecular structure of JNJ-DGAT2-A (C₂₄H₁₆BrFN₄O₂S; molecular weight 523.38 g/mol) features distinct domains that enable selective interaction with diacylglycerol acyltransferase 2's catalytic pocket [1] [7]. The compound contains:

  • A brominated benzonitrile moiety that facilitates hydrophobic interactions
  • A fluorinated phenoxy linkage providing steric specificity
  • A thiazol-5(4H)-ylidene core enabling hydrogen bonding with active site residues
  • A pyridinylethylamino group that confers conformational stability [2] [9]

While no crystal structure of the inhibitor-enzyme complex is available, biochemical evidence indicates that JNJ-DGAT2-A likely binds to a unique allosteric site on diacylglycerol acyltransferase 2 that is structurally distinct from diacylglycerol acyltransferase 1's catalytic domain. This is evidenced by its inability to inhibit diacylglycerol acyltransferase 1 even at concentrations exceeding 10 μM [1] [8]. The compound's extended conjugated system facilitates optimal orientation within diacylglycerol acyltransferase 2's substrate-binding cleft, displacing diacylglycerol substrates without competing with acyl-CoA binding sites [2].

Solubility and storage properties further support its biochemical utility:

  • Solubility: 52.34 mg/mL in dimethyl sulfoxide (100 mM solution) [1]
  • Stability: Maintains activity when stored at +4°C in anhydrous conditions [3]

Comparative Analysis of Diacylglycerol Acyltransferase 1 vs. Diacylglycerol Acyltransferase 2 Inhibition Dynamics

JNJ-DGAT2-A enables precise dissection of metabolic functions between diacylglycerol acyltransferase isoforms. Functional studies using isotopic tracers demonstrate that:

  • Diacylglycerol acyltransferase 2 preferentially incorporates endogenously synthesized fatty acids (from de novo lipogenesis) into triglycerides
  • Diacylglycerol acyltransferase 1 primarily esterifies exogenous fatty acids onto glycerol backbones [8] [10]

When ¹³C₁₈-oleic acid (exogenous fatty acid analog) is administered to HepG2 cells, diacylglycerol acyltransferase 1 inhibition reduces triglyceride synthesis by >80%, whereas JNJ-DGAT2-A causes minimal suppression. Conversely, with ¹³C₃-D₅-glycerol (glycerol backbone precursor), JNJ-DGAT2-A inhibits triglyceride production by >90%, while diacylglycerol acyltransferase 1 inhibitors show negligible effects [8].

Table 2: Functional Specialization of Diacylglycerol Acyltransferase Isoforms

Metabolic FunctionPrimary Mediating IsoformJNJ-DGAT2-A EffectDiacylglycerol Acyltransferase 1 Inhibitor Effect
Esterification of exogenous FAsDiacylglycerol acyltransferase 1Minimal inhibition>80% inhibition
Incorporation of endogenous FAsDiacylglycerol acyltransferase 2>90% inhibitionMinimal inhibition
Hepatic VLDL-triglyceride secretionDiacylglycerol acyltransferase 2Significant reductionNo effect
De novo lipogenesis from acetateDiacylglycerol acyltransferase 2Complete blockNo effect [8] [10]

In human myotubes, JNJ-DGAT2-A reduces fatty acid oxidation by 40-60% and decreases acetate incorporation into triglycerides by >75%, whereas diacylglycerol acyltransferase 1 inhibition primarily diminishes fatty acid uptake without affecting oxidation pathways [10]. This isoform-specific inhibition extends to insulin signaling: JNJ-DGAT2-A treatment increases insulin-induced Akt phosphorylation in myotubes by relieving diacylglycerol-mediated suppression of insulin receptor substrate 1, an effect not observed with diacylglycerol acyltransferase 1 inhibitors [10].

The differential effects stem from distinct subcellular localization:

  • Diacylglycerol acyltransferase 1 operates exclusively in the endoplasmic reticulum
  • Diacylglycerol acyltransferase 2 associates with both endoplasmic reticulum and lipid droplets, enabling channeling of nascent diacylglycerols toward storage triglycerides [6] [10]

This compartmentalization explains why JNJ-DGAT2-A disrupts triglyceride synthesis from nascent diacylglycerol pools that serve as precursors for lipid droplet biogenesis, while diacylglycerol acyltransferase 1 inhibition primarily affects endoplasmic reticulum-resident triglyceride synthesis from preformed diacylglycerols [6] [8] [10].

Properties

Product Name

Jnj dgat2-A

IUPAC Name

3-bromo-4-[2-fluoro-4-[(Z)-[4-oxo-2-(2-pyridin-2-ylethylimino)-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile

Molecular Formula

C24H16BrFN4O2S

Molecular Weight

523.4 g/mol

InChI

InChI=1S/C24H16BrFN4O2S/c25-18-11-16(14-27)5-6-20(18)32-21-7-4-15(12-19(21)26)13-22-23(31)30-24(33-22)29-10-8-17-3-1-2-9-28-17/h1-7,9,11-13H,8,10H2,(H,29,30,31)/b22-13-

InChI Key

ZFRHAMOJHTZHLT-XKZIYDEJSA-N

Canonical SMILES

C1=CC=NC(=C1)CCN=C2NC(=O)C(=CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)S2

Isomeric SMILES

C1=CC=NC(=C1)CCN=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)/S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.